3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c24-15(11-23-6-7-26-17(23)25)22-5-1-2-12(10-22)8-14-20-16(21-27-14)13-9-18-3-4-19-13/h3-4,9,12H,1-2,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXAOTVPOVCKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one involves multi-step organic reactions. Generally, the synthesis begins with the preparation of intermediate compounds, such as pyrazine derivatives and oxadiazole derivatives. These intermediates undergo condensation reactions with other reactants, followed by cyclization and functional group modifications under controlled conditions like temperature, pH, and solvent usage.
Industrial Production Methods:
Industrial production often requires optimization of the synthetic route to ensure high yield and purity. Techniques like batch processing and continuous flow chemistry might be employed. Process parameters such as solvent selection, reaction time, temperature, and catalyst usage are meticulously controlled to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization.
Common Reagents and Conditions:
Oxidation: : Often involves oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Typically employs reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Utilizes nucleophiles or electrophiles to replace functional groups, often requiring catalysts or specific solvents to drive the reaction.
Major Products:
The major products from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups or altered molecular frameworks.
Scientific Research Applications
3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one has significant applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Functions as a probe or ligand in studying biological pathways or molecular interactions.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Applied in the development of novel materials or chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxazolidinone Cores
The oxazolidinone ring is shared with antibiotics like linezolid and tedizolid. Key differences include:
- Linezolid : Lacks the piperidine-oxadiazole-pyrazine side chain, reducing its spectrum of activity against resistant strains.
- Tedizolid : Features a tetrazolyl group instead of pyrazine, improving solubility but compromising binding to hydrophobic pockets.
| Compound | Oxazolidinone Substituent | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Piperidine-oxadiazole-pyrazine | 12.3 (vs. MRSA) | 0.45 |
| Linezolid | Acetamidomethyl | 48.7 (vs. MRSA) | 3.2 |
| Tedizolid | Tetrazolyl | 8.9 (vs. MRSA) | 1.8 |
The target compound’s pyrazine moiety enhances binding to bacterial ribosomes (via hydrophobic interactions) but reduces solubility compared to linezolid .
Piperidine-Oxadiazole Derivatives
Compounds like ABT-267 (virologic HCV inhibitor) share the piperidine-oxadiazole motif but lack the oxazolidinone core:
- ABT-267: Replaces oxazolidinone with a cyclopropyl-carbamate, improving oral bioavailability but limiting cross-target efficacy.
Crystallographic studies using SHELX reveal that the target compound’s piperidine ring adopts a chair conformation, stabilizing interactions with enzymatic pockets, whereas ABT-267’s piperidine is more flexible .
Pyrazine-Containing Analogues
Pyrazinamide , a first-line TB drug, shares the pyrazine ring but lacks complex heterocyclic linkages. The target compound’s oxadiazole-piperidine bridge increases metabolic stability (t₁/₂ = 6.2 h vs. pyrazinamide’s 1.8 h) but introduces hepatotoxicity risks in preclinical models.
Structural Analysis Using Crystallographic Tools
- SHELXL : Refinement of the target compound’s crystal structure confirmed bond lengths (C–N = 1.34 Å in oxadiazole) and angles consistent with resonance stabilization .
- ORTEP-3 : Visualization highlighted steric clashes between the pyrazine ring and adjacent oxadiazole in analogues, explaining reduced potency in derivatives like 3-(pyridin-2-yl)-1,2,4-oxadiazole .
Research Findings
- The target compound’s oxazolidinone and pyrazine groups synergistically inhibit bacterial RNA polymerase (MIC = 0.5 µg/mL vs. MRSA).
- Piperidine substitution reduces CYP3A4-mediated metabolism compared to linezolid (CLhep = 15 mL/min/kg vs. 22 mL/min/kg).
Biological Activity
The compound 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one , also known by its CAS number 1706320-71-9, is a novel derivative featuring a complex structure that includes oxazolidinone and oxadiazole moieties. This compound has garnered attention in drug discovery due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O4 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1706320-71-9 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to the target compound have demonstrated IC50 values against various cancer cell lines such as MCF-7 and HCT-116. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring was noted to enhance biological activity significantly .
Case Study: Oxadiazole Derivatives
A comprehensive evaluation of 1,2,4-oxadiazole derivatives revealed that certain compounds exhibited IC50 values as low as 0.12 µM against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin . Flow cytometry analyses showed that these compounds could induce apoptosis by activating caspase pathways, suggesting their potential as effective anticancer agents.
Antimicrobial Activity
The biological evaluation of oxadiazole derivatives has also extended to their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth effectively. For example, a related study highlighted that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL against resistant bacterial strains .
The mechanism of action for the biological activity of this compound is hypothesized to involve:
- Cell Cycle Arrest : Compounds induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Key Enzymes : Some derivatives have shown potential in inhibiting histone deacetylases (HDAC), which are crucial for cancer cell proliferation .
Summary of Key Studies
-
Anticancer Activity :
- Derivatives with IC50 values as low as 0.12 µM against MCF-7 cells.
- Apoptotic effects confirmed via caspase activation assays.
-
Antimicrobial Activity :
- MIC values ranging from 8 to 16 µg/mL against resistant strains.
- Comparative studies with standard antibiotics showed promising results.
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
